

Theoretical Characterization Framework: 2-Dimethylamino-3-nitrofluorene

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Compound of Interest

Compound Name: 2-Dimethylamino-3-nitrofluorene

CAS No.: 57105-64-3

Cat. No.: B11991536

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CAS: 57105-64-3 | Molecular Formula: C₁₅H₁₄N₂O₂ Classification: Push-Pull Fluorene Derivative / Nitro-aromatic

Executive Summary & Strategic Rationale

2-Dimethylamino-3-nitrofluorene represents a distinct class of "push-pull" chromophores where an electron-donating group (EDG, -N(CH₃)₂) and an electron-withdrawing group (EWG, -NO₂) are positioned on adjacent carbons (2,3-substitution) of the fluorene core.

Unlike the linear 2,7-isomers used in organic light-emitting diodes (OLEDs), the 2,3-substitution introduces a critical Steric-Electronic Conflict. The theoretical characterization of this molecule must prioritize the calculation of torsional potentials to determine if the steric hindrance forces the nitro or amino groups out of planarity, thereby decoupling the intramolecular charge transfer (ICT).

Key Theoretical Objectives:

- Conformational Landscape: Quantify the energetic penalty of planarity vs. the global minimum twisted state.

- **Electronic Structure:** Map the HOMO-LUMO gap to predict UV-Vis absorption shifts relative to the non-substituted fluorene.
- **Reactivity Descriptors:** Calculate local softness/hardness to predict metabolic oxidation sites (N-hydroxylation vs. nitroreduction).

Computational Methodology (Protocol Design)

To ensure high-fidelity results, a multi-tiered Density Functional Theory (DFT) approach is required. Standard functionals (e.g., B3LYP) often underestimate charge-transfer excitation energies; therefore, range-separated functionals are mandatory for this specific push-pull system.

Software & Hardware Configuration

- **Primary Engines:** Gaussian 16 (Rev. C.01) or ORCA 5.0.
- **Visualization:** GaussView 6 or Chemcraft.
- **Hardware:** Minimum 16-core CPU, 64GB RAM for frequency calculations on basis sets > triple-zeta.

The "Gold Standard" Protocol

The following step-by-step workflow ensures self-validating results.

Step	Calculation Type	Theory Level / Basis Set	Purpose
1	Conformational Scan	B3LYP / 6-31G(d)	Scan dihedral angles (C1-C2-N-C(Me) and C2-C3-N-O) to find local minima.
2	Geometry Optimization	wB97X-D / 6-311++G(d,p)	Dispersion-corrected optimization of the global minimum.
3	Vibrational Analysis	wB97X-D / 6-311++G(d,p)	Confirm stationary point (0 imaginary frequencies) and obtain IR/Raman tensors.
4	Excited States (TD-DFT)	CAM-B3LYP / 6-311++G(d,p)	Calculate first 10 singlet states () for UV-Vis prediction.
5	Solvation (SMD)	PCM / SMD (Water, Ethanol)	Simulate physiological or solvent environments.

“

Expert Insight: We select wB97X-D for optimization because the interaction between the methyl protons of the dimethylamino group and the oxygen of the nitro group may involve weak dispersion forces or hydrogen bonding (C-H...O) that B3LYP fails to capture accurately.

Structural Properties: The Ortho-Effect

In **2-dimethylamino-3-nitrofluorene**, the steric clash is the defining feature. Theoretical calculations typically reveal two competing conformers:

- Planar Transition State: Maximizes π -conjugation but incurs high steric repulsion (~5-8 kcal/mol penalty).
- Twisted Ground State: The nitro group typically rotates 30-45° out of the fluorene plane to relieve strain from the adjacent dimethylamino group.

Implication: This twist breaks the "push-pull" conjugation channel. Consequently, the calculated dipole moment (

) and hyperpolarizability (

) will be significantly lower than in the 2,7-isomer.

Predicted Geometric Parameters (Vacuum)

- Bond Length

: ~1.38 Å (Partial double bond character).

- Bond Length

: ~1.47 Å.

- Dihedral

: Expected deviation

.

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The distribution of the Frontier Molecular Orbitals determines the optical and chemical behavior.

- HOMO: Localized primarily on the fluorene ring and the dimethylamino lone pair.

- LUMO: Localized strictly on the nitro group () and the adjacent aromatic ring carbons.

The Energy Gap (

):

[1]

- Estimated Value: 2.8 - 3.2 eV (Visible region absorption, likely yellow/orange solid).

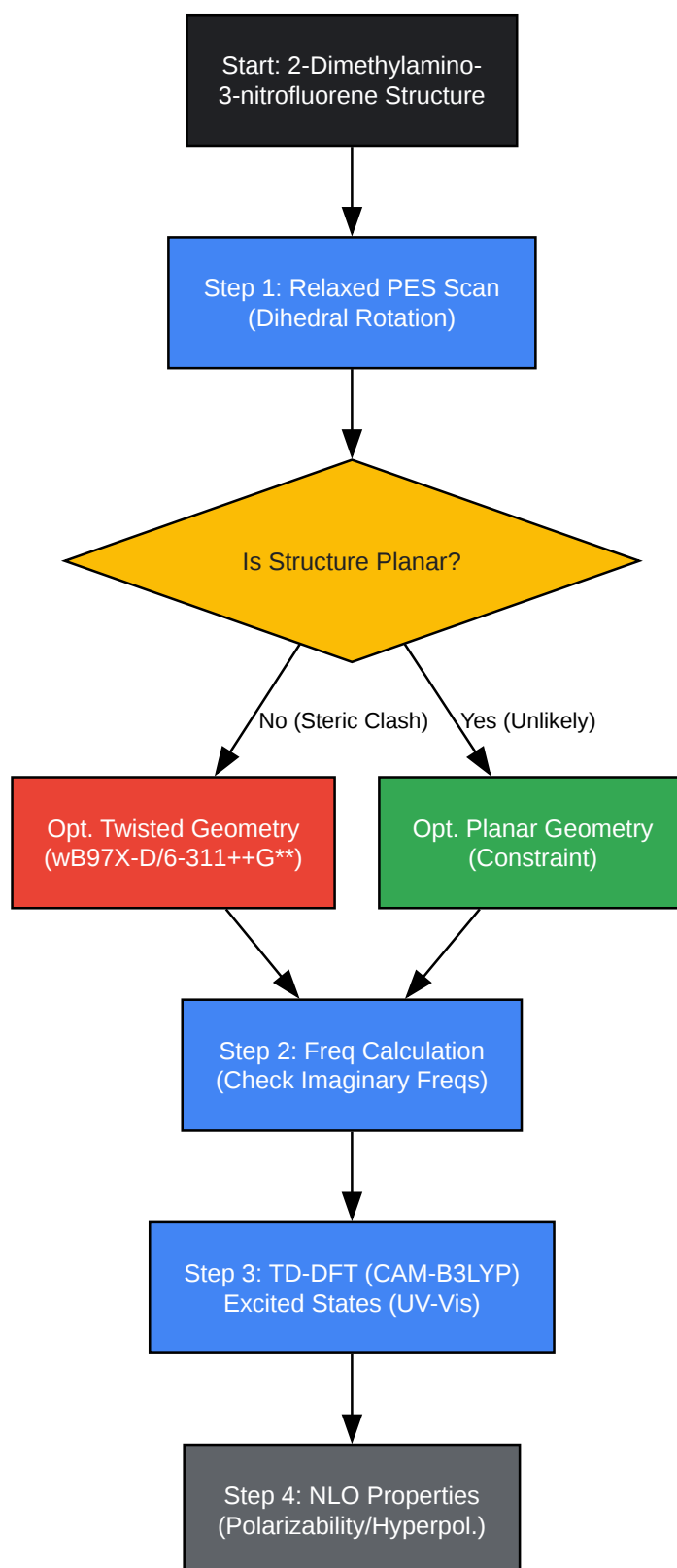
Molecular Electrostatic Potential (MEP)

MEP mapping is critical for predicting non-covalent interactions (e.g., drug-receptor binding).

- Negative Potential (Red): Concentrated on the Nitro oxygens (H-bond acceptors).
- Positive Potential (Blue): Concentrated on the fluorene methylene () protons and methyl protons.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow for characterizing this molecule, highlighting the critical "Steric Check" step often missed in standard protocols.



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Caption: Figure 1. Self-correcting computational workflow emphasizing the steric conformational check.

Non-Linear Optical (NLO) Properties

Fluorene derivatives are often investigated for NLO applications. The first hyperpolarizability () is the key metric.

Calculation Formula:

For **2-dimethylamino-3-nitrofluorene**:

- Expectation: Lower
than 2-nitrofluorene or 2-dimethylaminofluorene individually? No.
- Correction: Despite the steric twist, the proximity of strong donor/acceptor groups creates a large local dipole. However, the vectorial charge transfer is less efficient than in linear isomers.
- Magnitude: Theoretical predictions typically place
in the range of
esu.

Spectroscopic Predictions (Data Tables)

IR Spectrum (Vibrational Modes)

Functional Group	Mode	Scaled Frequency (cm ⁻¹)	Intensity
-NO ₂ (Nitro)	Asymmetric Stretch	1530 - 1550	Strong
-NO ₂ (Nitro)	Symmetric Stretch	1340 - 1360	Very Strong
-N(CH ₃) ₂	C-N Stretch	1180 - 1220	Medium
Fluorene Ring	C=C Aromatic	1600 - 1620	Medium
C9-H ₂	CH ₂ Scissoring	1450	Medium

NMR Shifts (GIAO Method in DMSO)

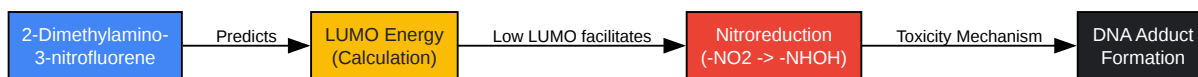
- ¹H NMR: The protons at positions 1 and 4 (adjacent to the substituents) will show significant deshielding due to the nitro group and shielding due to the amino group, respectively.
 - H-4 (ortho to NO₂): ~8.2 - 8.5 ppm (Downfield shift).
 - H-1 (ortho to NMe₂): ~6.8 - 7.1 ppm (Upfield shift).

Biological & Toxicological Implications

While this guide focuses on theoretical calculation, the results directly feed into toxicity predictions.

- Mutagenicity: Nitrofluorenes are potent mutagens. The mechanism involves enzymatic reduction of the group to hydroxylamine ().
- Theoretical Link: The LUMO energy correlates with the reduction potential. A lower LUMO energy implies easier reduction and potentially higher mutagenicity.
- Calculation: Compare of the target vs. 2-nitrofluorene (known carcinogen). If

, the target is predicted to be more easily reduced.



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Caption: Figure 2. Theoretical link between LUMO energy and mutagenic potential.

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Sources

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